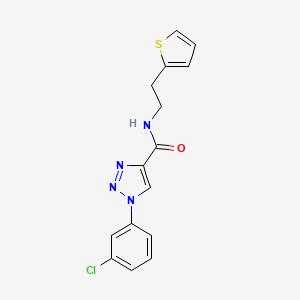

1-(3-chlorophenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(3-Chlorophenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 3-chlorophenyl group at the 1-position and a thiophen-2-yl ethyl carboxamide moiety at the 4-position. While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural features align with several triazole derivatives studied for diverse biological applications, including kinase inhibition (e.g., CK2 inhibitors in ), antiepileptic activity (), and G protein-coupled receptor (GPR88) agonism ().

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4OS/c16-11-3-1-4-12(9-11)20-10-14(18-19-20)15(21)17-7-6-13-5-2-8-22-13/h1-5,8-10H,6-7H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHCNAUGPPAYPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NCCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the triazole intermediate.

Attachment of the Thiophene Ring: The thiophene ring can be attached via a coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, palladium catalysts

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorophenyl group.

Scientific Research Applications

Anticancer Activity

Triazole derivatives, including 1-(3-chlorophenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide, have been investigated for their anticancer properties. Studies indicate that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit cell growth effectively in leukemia cell lines such as K-562 and HL-60(TB) with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The triazole scaffold is known for its antimicrobial activity. Compounds similar to this compound have demonstrated efficacy against a range of bacterial and fungal strains. Research has highlighted their potential as antifungal agents, particularly in treating infections caused by resistant strains of fungi .

Anti-inflammatory Effects

Recent studies suggest that triazole derivatives can also exhibit anti-inflammatory properties. The incorporation of thiophene moieties enhances the compound's ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Synthetic Routes

The synthesis of this compound typically involves the reaction of appropriate thiophene and chlorophenyl precursors through click chemistry methods. This approach allows for high yields and purity of the desired compound .

Characterization Techniques

Characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography to confirm its structure and assess purity levels .

Photovoltaic Materials

Research has indicated that triazole compounds can serve as electron transport materials in organic photovoltaic devices. The unique electronic properties imparted by the triazole ring system enhance charge mobility and stability in thin-film solar cells .

Polymer Chemistry

In polymer science, triazole derivatives are used as building blocks for creating functional polymers with specific properties such as increased thermal stability and enhanced mechanical strength. The incorporation of this compound into polymer matrices could lead to novel materials with improved performance characteristics .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related triazole carboxamides from the evidence:

Structural Insights:

- Thiophene vs. Phenyl/Fluorophenyl : The thiophene in the target compound introduces sulfur-mediated hydrophobic interactions and altered electronic properties compared to phenyl groups in Z995908944 () or fluorophenyl in RFM () .

- Chlorine Positioning : The 3-chlorophenyl group may confer metabolic stability similar to 2-chlorophenyl in ’s compound, though steric effects differ .

- Carboxamide Linkers : The thiophen-2-yl ethyl chain provides flexibility and moderate polarity, contrasting with rigid benzyl () or bulky cyclobutylmethoxy groups () .

Physicochemical and Pharmacokinetic Properties

| Parameter | Target Compound | Z995908944 () | RFM () | Compound 49 () |

|---|---|---|---|---|

| LogP (Predicted) | ~3.2 | ~3.5 | ~2.8 | ~4.1 |

| Solubility (µg/mL) | Moderate (10–50) | Low (<10) | High (>100) | Low (<10) |

| Hydrogen Bond Donors | 2 | 2 | 2 | 3 |

Biological Activity

The compound 1-(3-chlorophenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound, highlighting case studies and research findings.

Synthesis

The synthesis of triazole derivatives typically involves the reaction of azides with alkynes in the presence of a copper catalyst (Cu(I)). For this specific compound, a method involving the reaction of 3-chlorophenyl azide and thiophene-based alkyne is employed to yield the desired triazole structure. The subsequent carboxamide formation is achieved through amide coupling reactions.

Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives. For instance, compounds similar to This compound have shown significant antiproliferative effects against various cancer cell lines. A notable study reported that related triazole compounds exhibited IC50 values in the low micromolar range against leukemia cell lines such as K-562 and HL-60, indicating strong cytotoxicity .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Research indicates that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, structural modifications in the triazole ring can enhance activity against resistant strains. For example, some derivatives have shown IC50 values below 25 µM against pathogenic bacteria .

Antitrypanosomal Activity

Recent studies have highlighted the potential of triazole derivatives in treating Trypanosomiasis. Compounds exhibiting strong activity against Trypanosoma cruzi have been identified, with some showing IC50 values significantly lower than that of traditional treatments like Benznidazole . The mechanism often involves disruption of mitochondrial function and induction of apoptosis in parasitic cells.

Case Studies

| Study | Cell Line/Organism | IC50 Value (µM) | Activity |

|---|---|---|---|

| Study 1 | K-562 (Leukemia) | 5.0 | Antiproliferative |

| Study 2 | E. coli | 15.0 | Antimicrobial |

| Study 3 | T. cruzi | 6.20 | Antitrypanosomal |

The biological activity of This compound is attributed to several mechanisms:

- DNA Interaction : Some studies suggest that triazole compounds can intercalate with DNA or bind to specific DNA gyrases, disrupting replication processes.

- Apoptosis Induction : Morphological changes indicative of apoptosis (e.g., chromatin condensation and membrane blebbing) have been observed in treated cells .

- Mitochondrial Dysfunction : The compound may induce mitochondrial membrane potential changes leading to cell death.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(3-chlorophenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with a thiophene-ethylamine derivative. Heterogeneous catalysis using PEG-400 and bleaching earth clay (pH 12.5) at 70–80°C ensures efficient reaction progression, as demonstrated in analogous triazole syntheses . Post-synthesis purification via recrystallization (e.g., using aqueous acetic acid) and TLC monitoring are recommended for high-purity yields.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., 3-chlorophenyl and thiophene-ethyl groups) and carboxamide linkage. For example, the thiophene protons typically appear at δ 6.8–7.5 ppm, while the triazole C4-carboxamide carbonyl resonates near δ 165 ppm in ¹³C NMR .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and 3100–3300 cm⁻¹ (N-H stretch) validate the carboxamide moiety .

- LC-HRMS : Ensures molecular weight accuracy (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm) .

Advanced Research Questions

Q. How can researchers address low aqueous solubility in pharmacological assays?

Structural modifications to enhance solubility include:

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound?

SAR studies should focus on:

- Triazole Core Modifications : Replacing the 1,2,3-triazole with 1,2,4-triazole to evaluate changes in binding affinity .

- Substituent Effects : Varying chlorophenyl positions (para vs. meta) and thiophene-ethyl chain length to optimize target engagement.

- Biological Assays : Pair enzymatic inhibition data (e.g., IC₅₀ values) with molecular docking (AutoDock Vina, Schrödinger) to correlate structural features with activity .

Q. How should contradictory results in enzyme inhibition assays be resolved?

Contradictions often arise from assay conditions (e.g., buffer pH, co-solvents) or off-target effects. Mitigation strategies include:

- Orthogonal Assays : Validate findings using fluorescence polarization and surface plasmon resonance (SPR) .

- Proteomics Profiling : Identify off-target interactions via kinome-wide screening .

- Molecular Dynamics (MD) Simulations : Assess binding site flexibility under physiological conditions (GROMACS, AMBER) .

Q. What in silico tools predict metabolic stability and toxicity?

Computational approaches include:

- ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatic clearance, CYP450 inhibition, and hERG channel liability .

- Metabolite Identification : Employ GLORYx or SyGMa to predict Phase I/II metabolism sites .

- Toxicity Profiling : Cross-reference with PubChem’s toxicity databases to flag structural alerts (e.g., mutagenic triazole intermediates) .

Q. How can analogs be designed to improve metabolic stability?

- Bioisosteric Replacement : Substitute the thiophene with furan or pyridine to reduce oxidative metabolism .

- Deuterium Incorporation : Replace labile hydrogens (e.g., on the ethyl linker) to slow CYP450-mediated degradation .

- Prodrug Strategies : Mask the carboxamide as an ester or amide pro-moiety for controlled release .

Methodological Considerations

Q. What purification methods are suitable post-synthesis?

- Recrystallization : Use solvents like ethyl acetate/hexane or aqueous acetic acid for high-purity crystals .

- Flash Chromatography : Optimize gradients (e.g., 5–50% EtOAc/hexane) based on TLC Rf values .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve polar impurities .

Q. How to validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.